molecular formula C3H5N3O3 B11477463 Malonamide, 2-(hydroxyimino)- CAS No. 71721-66-9

Malonamide, 2-(hydroxyimino)-

Cat. No.: B11477463
CAS No.: 71721-66-9
M. Wt: 131.09 g/mol
InChI Key: NIGAUKVBFJZEHV-UHFFFAOYSA-N
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Description

Malonamide, 2-(hydroxyimino)-: is an organic compound with the molecular formula C3H5N3O3 It is a derivative of malonamide, characterized by the presence of a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of malonamide derivatives often involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and cost-effectiveness. The methods mentioned above are scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Malonamide, 2-(hydroxyimino)- can undergo oxidation reactions, where the hydroxyimino group is oxidized to form various products.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted amides.

Mechanism of Action

The mechanism of action of malonamide, 2-(hydroxyimino)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Malonamide: The parent compound, lacking the hydroxyimino group.

    N,N’-Diphenylmalonamide: A derivative with phenyl groups attached to the nitrogen atoms.

    Glycinamide: A structurally similar compound with a glycine moiety instead of the malonamide backbone.

Uniqueness:

Biological Activity

Malonamide, 2-(hydroxyimino)- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

Malonamide, 2-(hydroxyimino)- has the chemical formula C3_3H5_5N3_3O3_3. Its structure includes a hydroxylamine group, which contributes to its reactivity and biological interactions. The presence of the malonamide moiety is significant in enhancing the compound's pharmacological properties, including selectivity and potency against specific biological targets.

Research indicates that malonamide derivatives exhibit various mechanisms of action, particularly as enzyme inhibitors. For instance, studies have shown that malonamide compounds can inhibit factors such as factor Xa (fXa) and thrombin, which are crucial in the coagulation cascade. The malonamide linker enhances the binding affinity and selectivity compared to traditional glycinamide linkers, making these compounds promising candidates for antithrombotic therapies .

Table 1: Inhibition Constants (Ki_i) of Malonamide Derivatives Against fXa and Thrombin

CompoundKi_i (fXa) μMKi_i (Thrombin) μM
19h0.510
22b0.812
4a25.624.1
4b25.624.1

The data show that compounds like 19h exhibit significantly lower Ki_i values against fXa, indicating higher potency compared to others.

Antidepressant and Anxiolytic Effects

In addition to anticoagulant properties, malonamide derivatives have been investigated for their neuropharmacological effects. One study highlighted that certain malonamide compounds demonstrated antidepressant-like effects in animal models through mechanisms involving voltage-gated sodium channels rather than traditional pathways like GABA or serotonin receptor modulation .

Table 2: Behavioral Effects of Malonamide Derivatives in Animal Models

CompoundDose (mg/kg)Tail Suspension TestForced Swimming TestPlus Maze Test
A0.3SignificantSignificantAnxiolytic
B10ModerateModerateNo effect

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of malonamide derivatives:

  • Antithrombotic Activity : A series of malonamide derivatives were synthesized and evaluated for their ability to inhibit fXa and thrombin. The study concluded that the structural modifications significantly impacted their potency and selectivity .
  • Neuroprotective Potential : Another study examined the neuroprotective effects of selected malonamide derivatives against neurodegenerative diseases like Alzheimer’s. Certain compounds showed promising results in inhibiting cholinesterase enzymes, which are relevant targets for Alzheimer's treatment .
  • Antidepressant Activity : Research into the antidepressant-like effects revealed that specific malonamide compounds could effectively reduce depressive behaviors in animal models without acting on traditional neurotransmitter systems .

Properties

IUPAC Name

2-hydroxyiminopropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O3/c4-2(7)1(6-9)3(5)8/h9H,(H2,4,7)(H2,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGAUKVBFJZEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221943
Record name Malonamide, 2-(hydroxyimino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71721-66-9
Record name Malonamide, 2-(hydroxyimino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071721669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonamide, 2-(hydroxyimino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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